![molecular formula C26H31N3O4S B2491378 1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 932554-71-7](/img/structure/B2491378.png)
1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves strategic chemical reactions that allow for the creation of the compound's complex structure. For example, derivatives of thieno[3,2-d]pyrimidine have been synthesized through cyclocondensation reactions and nucleophilic substitutions, demonstrating the versatility and adaptability of this chemical backbone in creating a wide array of molecular structures (Karimian et al., 2017). These methods showcase the compound's ability to undergo modifications that can tailor its properties for specific applications.
Molecular Structure Analysis
Molecular structure analysis of thieno[3,2-d]pyrimidine derivatives reveals a planar central thienopyrimidine ring system, a characteristic that impacts the compound's chemical behavior and interactions. This structural feature is crucial in determining the molecule's binding affinity and reactivity (Zeng et al., 2007). Such insights are fundamental in predicting the compound's behavior in various chemical environments and its potential as a scaffold for further pharmaceutical development.
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidine derivatives engage in a range of chemical reactions, highlighting their reactivity and potential for functionalization. These reactions include cyclocondensation, nucleophilic substitution, and electrophilic substitution, which allow for the introduction of various functional groups and the modification of the molecule's chemical properties (Hirota et al., 1990). This versatility is significant for the development of new materials and drugs, offering a platform for innovation in chemical synthesis and application design.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-2-4-19(5-3-18)16-28-22-10-15-34-23(22)25(31)29(26(28)32)17-20-6-8-21(9-7-20)24(30)27-11-13-33-14-12-27/h2-5,10,15,20-21H,6-9,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXPSLHUYRYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)N5CCOCC5)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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